
D-Glucose, 3-acetamido-3-deoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose, 3-acetamido-3-deoxy- is a derivative of glucose, where the hydroxyl group at the third carbon is replaced by an acetamido groupIt is commonly found in the repeating units of lipopolysaccharide O-antigens, glycan moieties of bacterial cell surface layer glycoproteins, and many antibiotics .
準備方法
Synthetic Routes and Reaction Conditions
The biosynthesis of D-Glucose, 3-acetamido-3-deoxy- involves a multi-step enzymatic process. The pathway includes the following steps :
Transferase Reaction: Glucose-1-phosphate is converted to dTDP-D-glucose by glucose-1-phosphate thymidylyltransferase.
Dehydratase Reaction: dTDP-D-glucose is dehydrated to form dTDP-4-oxo-6-deoxy-D-glucose by dTDP-D-glucose-4,6-dehydratase.
Isomerase Reaction: The intermediate dTDP-4-oxo-6-deoxy-D-glucose is isomerized to dTDP-3-oxo-6-deoxy-D-glucose.
Transaminase Reaction: The isomerized product undergoes transamination to form dTDP-3-amino-3,6-dideoxy-D-glucose.
Transacetylase Reaction: Finally, the amino group is acetylated to yield dTDP-3-acetamido-3,6-dideoxy-D-glucose.
Industrial Production Methods
Industrial production of D-Glucose, 3-acetamido-3-deoxy- typically involves microbial fermentation processes using genetically engineered bacteria that express the necessary enzymes for the biosynthesis pathway .
化学反応の分析
Types of Reactions
D-Glucose, 3-acetamido-3-deoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amino group.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts or specific reagents like acyl chlorides or anhydrides.
Major Products
Oxidation: Keto derivatives of D-Glucose, 3-acetamido-3-deoxy-.
Reduction: Amino derivatives.
Substitution: Various substituted amino sugars depending on the reagents used.
科学的研究の応用
D-Glucose, 3-acetamido-3-deoxy- has numerous applications in scientific research :
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoproteins.
Biology: Plays a role in the study of bacterial cell wall structures and functions.
Medicine: Investigated for its potential use in developing antibiotics and other therapeutic agents.
Industry: Utilized in the production of bioactive compounds and as a precursor for various biochemical pathways.
作用機序
The mechanism of action of D-Glucose, 3-acetamido-3-deoxy- involves its incorporation into glycoproteins and other glycoconjugates. It interacts with specific enzymes and receptors, influencing various biochemical pathways. The compound’s acetamido group plays a crucial role in its binding affinity and specificity towards molecular targets .
類似化合物との比較
Similar Compounds
D-Glucose, 3-amino-3-deoxy-: Similar structure but lacks the acetamido group.
D-Galactose, 3-acetamido-3-deoxy-: Similar structure but differs in the configuration of the hydroxyl groups.
D-Glucose, 2-acetamido-2-deoxy-: Acetamido group is at the second carbon instead of the third.
Uniqueness
D-Glucose, 3-acetamido-3-deoxy- is unique due to its specific acetamido substitution at the third carbon, which imparts distinct biochemical properties and reactivity compared to other amino sugars .
特性
CAS番号 |
606-01-9 |
|---|---|
分子式 |
C8H15NO6 |
分子量 |
221.21 g/mol |
IUPAC名 |
N-[(2R,3S,4S,5R)-2,4,5,6-tetrahydroxy-1-oxohexan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1 |
InChIキー |
COOPVYPQMRXUHU-LXGUWJNJSA-N |
異性体SMILES |
CC(=O)N[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O |
正規SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclohexene-1-carboxamide, 4-[2-(trifluoromethyl)phenyl]-N-[4-[(trifluoromethyl)sulfonyl]phenyl]-](/img/structure/B12085620.png)

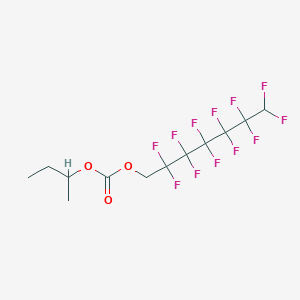
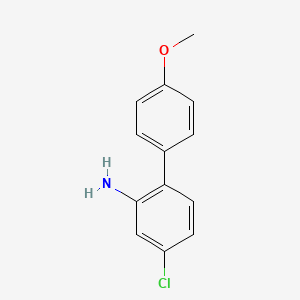
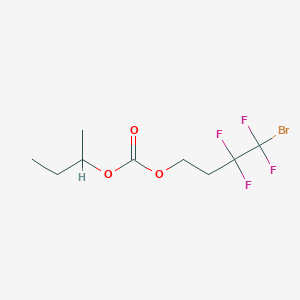
![4-[2-(3-Methylphenyl)ethyl]piperidine](/img/structure/B12085656.png)
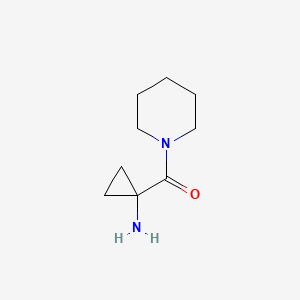


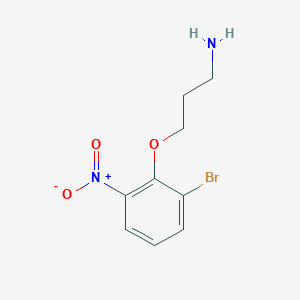
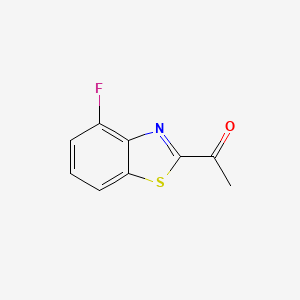

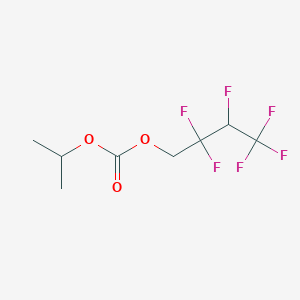
![1-Oxa-9-thiaspiro[5.5]undecan-4-yl methanesulfonate](/img/structure/B12085687.png)
